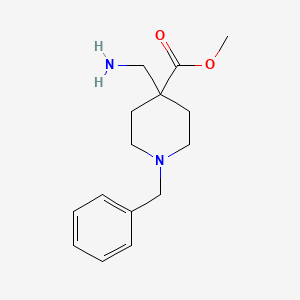

Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate

Description

Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate is a piperidine derivative featuring a benzyl group at the 1-position and an aminomethyl substituent at the 4-position, alongside a methyl ester moiety. This compound is of interest in medicinal chemistry and organic synthesis, particularly as a precursor or intermediate in the development of pharmacologically active molecules.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-19-14(18)15(12-16)7-9-17(10-8-15)11-13-5-3-2-4-6-13/h2-6H,7-12,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWHBZYARDKYBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen cyanide to introduce the aminomethyl group, followed by esterification with methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or antimalarial effects.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors in the body. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogs and their similarity scores based on :

| Compound Name | Similarity Score | CAS Number | Key Substituent Differences |

|---|---|---|---|

| Ethyl 4-amino-1-benzylpiperidine-4-carboxylate | 0.87 | [84196-15-6] | Amino group instead of aminomethyl; ethyl ester |

| Sodium 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | 0.84 | [21319-53-9] | Phenylamino group; sodium counterion |

| 4-Amino-1-(4-chlorobenzyl)piperidine-4-carboxylic acid | 0.90 | [57611-55-9] | Chlorobenzyl group; carboxylic acid instead of ester |

Key Observations :

- Substitution of the aminomethyl group with an amino or phenylamino group reduces structural similarity, likely altering reactivity and binding affinity .

- Ester variations (methyl vs. ethyl) and counterions (sodium) influence solubility and metabolic stability .

Physicochemical Properties

- NMR Data: For Methyl 1-Benzyl-4-phenylamino-4-piperidinecarboxylate, $ ^1H $-NMR shows aromatic protons (δ 7.40–7.24), ester methyl (δ 3.78), and benzyl protons (δ 3.66), consistent with the core structure .

- Molecular Weight: Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate’s analogs range from 233.32 g/mol (simpler amino derivatives) to 368 g/mol (bulky substituents, e.g., ) .

Commercial Availability

This compound is marketed by CymitQuimica at €667.00/50 mg, reflecting its niche research application. Ethyl and sodium analogs are similarly priced, indicating demand for tailored piperidine building blocks .

Biological Activity

Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 262.35 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, including analgesic and anti-inflammatory effects. Its structure allows it to interact with multiple biological targets, particularly receptors involved in neurotransmission and cardiovascular function.

Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These interactions may lead to effects such as:

- Analgesic Effects : Similar piperidine derivatives have shown potential in pain relief.

- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways, contributing to its therapeutic potential.

- Cardiovascular Applications : Its structural similarities to other pharmacologically active substances suggest potential uses in treating cardiac disturbances.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through various assays:

- Receptor Binding Assays : These assays have demonstrated that the compound interacts with specific receptors, influencing neurotransmission pathways.

- Cytotoxicity Tests : Research has indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic efficacy of this compound:

- Animal Models : Studies using animal models have shown promising results in terms of analgesic and anti-inflammatory effects. For instance, compounds structurally related to this compound have been tested for their ability to reduce pain and inflammation in rodent models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | CHNO | Contains phenylamino group | More complex structure; potential for different biological activity |

| Methyl 4-amino-1-Boc-piperidine-4-carboxylate | CHNO | Contains Boc protecting group | Different protective group alters reactivity |

| 1-tert-butyl 4-methyl 4-aminopiperidine-1,4-dicarboxylate | CHNO | Dicarboxylate structure | Enhanced polarity may affect solubility |

This table illustrates how this compound stands out due to its specific combination of functionalities that may offer distinct pharmacological profiles compared to these similar compounds.

Case Studies

Recent case studies have highlighted the efficacy of this compound in various therapeutic contexts:

Q & A

Q. What are the established synthetic routes for Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate, and what are the critical reaction parameters?

The synthesis typically involves multi-step processes, such as alkylation of piperidine derivatives or carboxylation under controlled conditions. For example, a protocol similar to the synthesis of carfentanil analogs includes refluxing intermediates with reagents like propionic anhydride, followed by purification via chromatography or crystallization . Key parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., 2-propanol for oxalic acid salt formation), and reaction times (e.g., 12 hours for anhydride reactions) .

Q. How does the compound’s dual functionality (aminomethyl and carboxylate groups) influence its chemical reactivity?

The presence of both amino and carboxylate groups on the piperidine ring enables diverse reactivity, such as participation in nucleophilic substitution, amide bond formation, or salt formation (e.g., hydrochloride salts for improved solubility) . This dual functionality also makes it a versatile intermediate for synthesizing complex molecules, such as enzyme inhibitors or receptor modulators .

Q. What analytical techniques are essential for characterizing this compound?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming structural identity. For example, H NMR peaks at δ 3.78 (COCH) and 3.66 (PhCH) confirm ester and benzyl groups, while GC/MS can verify molecular weight (e.g., m/z 380 for related analogs) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in toxicological data for this compound across studies?

Contradictory hazard reports (e.g., "toxicological properties not thoroughly investigated" vs. "no known hazards") necessitate rigorous in vitro assays (e.g., cytotoxicity screens using HEK-293 cells) and in silico toxicity prediction tools (e.g., QSAR models). Comparative studies with structural analogs can isolate toxicity drivers, such as the benzyl group’s role in metabolic stability .

Q. What strategies optimize yield and purity during scale-up synthesis?

Continuous flow chemistry improves efficiency and reduces side reactions compared to batch processes . Purification via recrystallization (e.g., oxalic acid salt precipitation ) or column chromatography (e.g., silica gel with CHCl/MeOH gradients) ensures high purity. Reaction monitoring with real-time HPLC minimizes batch failures .

Q. How does the compound interact with biological targets like enzymes or receptors?

Mechanistic studies employ techniques such as surface plasmon resonance (SPR) for binding affinity measurements and X-ray crystallography to resolve binding modes. For example, its piperidine core may mimic endogenous ligands for G-protein-coupled receptors (GPCRs), while the carboxylate group facilitates ionic interactions with catalytic sites .

Q. What computational methods predict its pharmacokinetic and pharmacodynamic properties?

Molecular docking (e.g., AutoDock Vina) models interactions with targets like proteases or kinases. ADMET predictions using SwissADME or Schrödinger’s QikProp assess solubility, permeability, and metabolic stability. For instance, the compound’s logP (~2.5) suggests moderate blood-brain barrier penetration, relevant for neurological applications .

Q. How do structural modifications alter its activity compared to analogs?

Comparative tables highlight key differences:

| Compound | Key Features | Unique Properties |

|---|---|---|

| Methyl 4-aminopiperidine-1-carboxylate | Lacks aminomethyl group | Simpler synthesis, lower receptor affinity |

| tert-Butyl-protected analogs | Enhanced stability in acidic conditions | Suitable for oral delivery |

Such comparisons guide rational design, such as introducing fluorine substituents to improve metabolic stability .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate toxicity and activity data using orthogonal assays (e.g., in vitro + in silico) .

- Scalability : Prioritize flow chemistry and automated purification systems to maintain consistency in large-scale synthesis .

- Target Interaction Studies : Combine SPR, crystallography, and mutagenesis to map binding sites and optimize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.